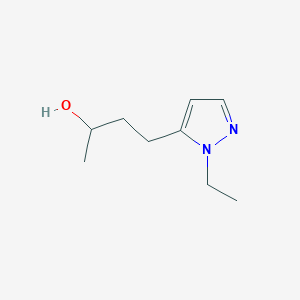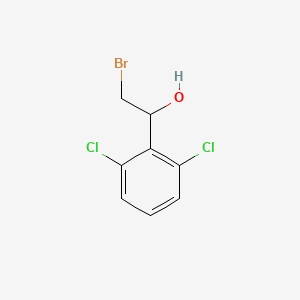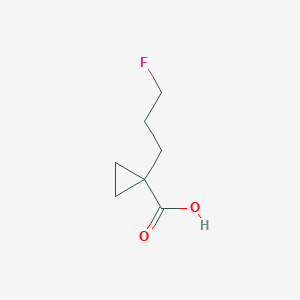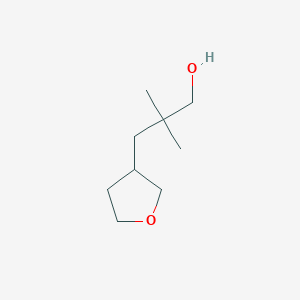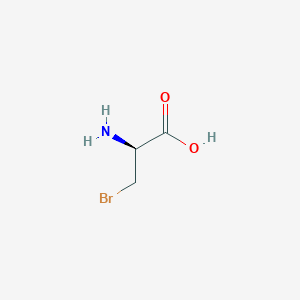
(S)-2-Amino-3-bromopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-bromopropanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a bromine atom attached to the third carbon atom of the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-bromopropanoic acid typically involves the bromination of alanine. One common method is the reaction of L-alanine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate bromonium ion, which subsequently undergoes nucleophilic attack by the amino group to yield the desired product.
Industrial Production Methods: Industrial production of (2S)-2-amino-3-bromopropanoic acid may involve more scalable and efficient processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to optimize reaction conditions, minimize waste, and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-Amino-3-bromopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Formation of 2-amino-3-hydroxypropanoic acid or 2-amino-3-aminopropanoic acid.
Oxidation: Formation of 2-amino-3-bromo-2-oxo-propanoic acid.
Reduction: Formation of 2-amino-3-bromopropanol.
Applications De Recherche Scientifique
(2S)-2-Amino-3-bromopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-bromopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2S)-2-Amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-Amino-3-iodopropanoic acid: Similar structure but with an iodine atom instead of bromine.
(2S)-2-Amino-3-fluoropropanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (2S)-2-Amino-3-bromopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications.
Propriétés
Formule moléculaire |
C3H6BrNO2 |
|---|---|
Poids moléculaire |
167.99 g/mol |
Nom IUPAC |
(2S)-2-amino-3-bromopropanoic acid |
InChI |
InChI=1S/C3H6BrNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 |
Clé InChI |
ORQLXCMGAMWKMJ-UWTATZPHSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)Br |
SMILES canonique |
C(C(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


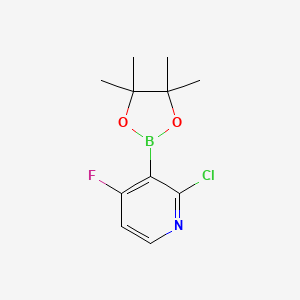



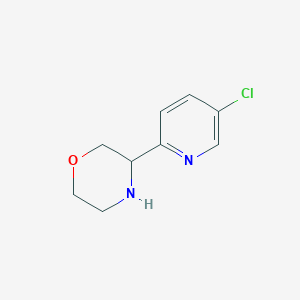

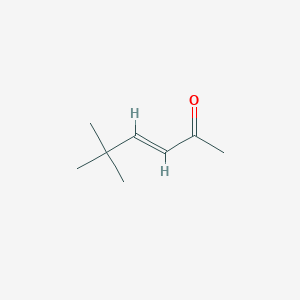
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
